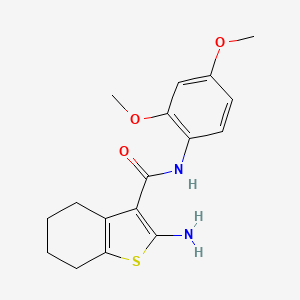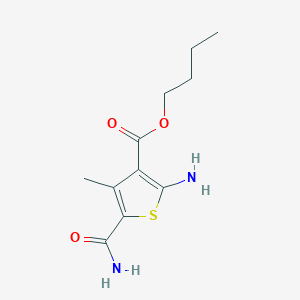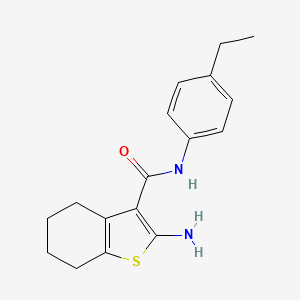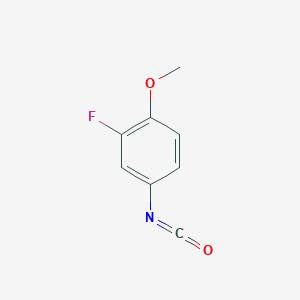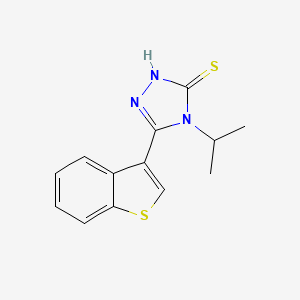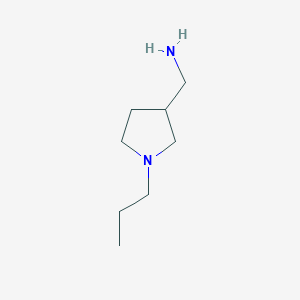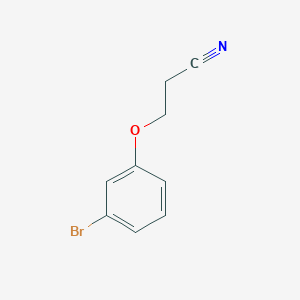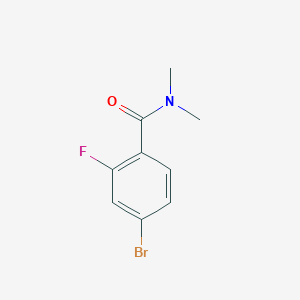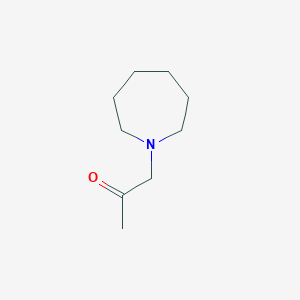
1-(Azepan-1-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)propan-2-one is a chemical compound that belongs to the class of organic compounds known as azepines. Azepines are seven-membered heterocyclic compounds containing a nitrogen atom. This particular compound features an azepanone ring structure, which is a seven-membered saturated heterocycle with a ketone functional group.
Synthesis Analysis
The synthesis of azepine derivatives, including 1-(Azepan-1-yl)propan-2-one, can be achieved through intramolecular condensation reactions. A novel strategy for constructing azepine rings involves the use of tertiary enamides and aldehydes, which undergo a reaction in the presence of BBr3 as a Lewis acid catalyst and P2O5 as an additive. This method has been shown to produce various azepine derivatives with high efficiency and scalability, yielding products in 71-96% yields .
Molecular Structure Analysis
The molecular structure of azepan-2-one derivatives has been studied through crystallography. In one such compound, the azepan-2-one ring adopts a chair conformation, which is a stable and common conformation for seven-membered rings. Additionally, the crystal structure analysis reveals that molecules are linked by N—H⋯O hydrogen bonds, forming supramolecular chains, with weak C—H⋯O interactions occurring between the chains .
Chemical Reactions Analysis
Azepine derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atom and the ketone group. For instance, 1-Aza-1,3-bis(triphenylphosphoranylidene)propane, a related compound, can be used as a synthon for the preparation of different heterocyclic compounds, including azepines. This demonstrates the versatility of azepine derivatives in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepan and its derivatives have been explored through both computational and experimental thermochemical studies. These studies provide insights into the conformational energetics of the compounds, revealing several low-energy conformers. The standard enthalpy of formation and enthalpies of vaporization have been determined, contributing to a better understanding of the stability and reactivity of azepine compounds. Additionally, natural bond orbital (NBO) calculations offer an analysis of the structural behavior of these compounds .
Aplicaciones Científicas De Investigación
Antioxidant Activity
1-(Azepan-1-yl)propan-2-one derivatives have shown potential in antioxidant activities. Kumar, Kumar, and Naik (2009) synthesized a series of these derivatives, which were evaluated for their antioxidant capabilities using assays such as the inhibition of lipid peroxidation by β-carotene and linoleic acid and the inhibition of human low-density lipoprotein (LDL) oxidation. Some compounds, notably compound 2d, exhibited significant antioxidant activities (H. V. Kumar, C. K. Kumar, & N. Naik, 2009).
Crystal Structure
Pradeep et al. (2014) conducted a study on the crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, providing insight into the molecular conformation and interactions. The azepan-2-one ring in this compound was found to adopt a chair conformation, contributing to the understanding of molecular structures and potential reactivity (P. Pradeep et al., 2014).
Non-linear Optical Properties
Ulaş (2020) investigated the electronic and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl) phenol. This study used density functional theory (DFT) and revealed important insights into the compound's dipole moment, polarizability, and hyperpolarizability, which are critical in material science and photonics (Y. Ulaş, 2020).
Thermochemical Insights
Freitas et al. (2014) provided thermochemical insights on the conformational energetics of azepan and azepan-1-ylacetonitrile. Their study combined computational and experimental approaches to understand the energetic analysis and gas-phase standard enthalpy of formation of these compounds, which is valuable in theoretical chemistry and molecular modeling (Vera L. S. Freitas et al., 2014).
Safety And Hazards
The safety information for 1-(Azepan-1-yl)propan-2-one indicates that it is a dangerous compound. The hazard statements include H315, H318, and H335, which correspond to skin irritation, eye damage, and respiratory irritation, respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Propiedades
IUPAC Name |
1-(azepan-1-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(11)8-10-6-4-2-3-5-7-10/h2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATMULOULXASJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)propan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

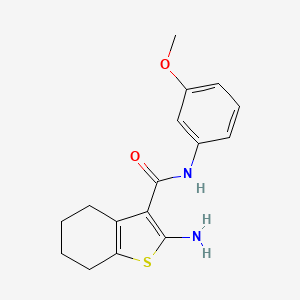
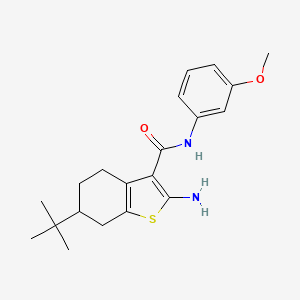
![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
